Product packaging for GABAB receptor antagonist 2(Cat. No.:)

GABAB receptor antagonist 2

Cat. No.: B1668531
M. Wt: 646.5 g/mol
InChI Key: RLYLJDJFHZHCTR-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Understanding of GABAB Receptors as Inhibitory Metabotropic Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). tandfonline.commdpi.com It exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. tandfonline.comnih.gov GABAB receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects on neuronal activity. nih.govnih.gov

Structurally, functional GABAB receptors are obligate heterodimers, meaning they are composed of two different subunits, GABAB1 and GABAB2, to be active. mdpi.comnih.gov Each subunit consists of an extracellular "Venus flytrap" domain, a seven-transmembrane domain, and a cytoplasmic tail. mdpi.comnih.gov The GABAB1 subunit is responsible for binding to GABA and other ligands, while the GABAB2 subunit is crucial for trafficking the receptor to the cell surface and for G protein-coupling. nih.gov

Upon activation by an agonist like GABA or the synthetic compound baclofen (B1667701), GABAB receptors trigger a signaling cascade through pertussis toxin-sensitive Gαi/o proteins. tandfonline.comnih.gov This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits. nih.gov These subunits then modulate the activity of various downstream effectors. The primary mechanisms of GABAB receptor-mediated inhibition include:

Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. nih.govguidetopharmacology.org

Inhibition of voltage-gated calcium channels (VGCCs): Primarily affecting N-type (CaV2.2) and P/Q-type (CaV2.1) channels, this action reduces calcium influx into the presynaptic terminal, thereby inhibiting the release of neurotransmitters. nih.gov

Inhibition of adenylyl cyclase: This leads to a decrease in the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes. nih.gov

Through these mechanisms, GABAB receptors play a critical role in modulating neuronal excitability and synaptic transmission throughout the brain and spinal cord. tandfonline.comnih.gov

Historical Development and Significance of GABAB Receptor Antagonists as Research Tools

The concept of the GABAB receptor was first proposed in the early 1980s when researchers observed that the inhibitory effects of GABA were not always blocked by the classical GABAA receptor antagonists. tandfonline.com The development of baclofen, a lipophilic derivative of GABA, provided a selective agonist to study these novel receptors. tandfonline.comresearchgate.net However, a deeper understanding of the physiological roles of GABAB receptors was hampered for years by the lack of selective antagonists.

The first breakthrough came with the discovery of phaclofen (B54434) in 1987. wikipedia.orgmedchemexpress.com While a selective antagonist, its utility was limited by its inability to cross the blood-brain barrier. wikipedia.org This spurred further research leading to the development of more potent and centrally active antagonists.

A significant advancement was the synthesis of 2-hydroxysaclofen (B1666274) , an analogue of saclofen (B1680481). wikipedia.org Research published in 1988 demonstrated that 2-hydroxysaclofen was an improved and more potent antagonist at both central and peripheral GABAB receptors compared to its predecessors. rndsystems.com Subsequent studies confirmed that 2-hydroxysaclofen displaced the binding of the GABAB agonist [3H]baclofen with a potency at least 10-fold greater than that of phaclofen. nih.gov

Further developments led to a new class of antagonists based on phosphinic acid, such as CGP 35348 . wikipedia.orgrndsystems.com This compound was found to be a selective, brain-penetrant GABAB receptor antagonist, opening new avenues for in vivo research. rndsystems.com The development of even more potent antagonists, including CGP 55845 , continued to refine the pharmacological tools available to researchers. physiology.org

The availability of these selective antagonists has been instrumental in:

Differentiating between pre- and postsynaptic GABAB receptor functions. physiology.org

Elucidating the role of GABAB receptors in various physiological processes, including neurotransmitter release and neuronal excitability. tandfonline.com

Investigating the therapeutic potential of modulating GABAB receptor activity in various CNS disorders. tandfonline.com

Scope and Academic Importance of Investigating GABAB Receptor Antagonism in Central Nervous System Function

The investigation of GABAB receptor antagonism is a critical area of neuropharmacology with broad academic importance. The ability to selectively block GABAB receptors has provided invaluable insights into their role in both normal brain function and pathological conditions.

Cognitive Function: A major focus of research has been the role of GABAB receptor antagonism in learning and memory. Preclinical studies have shown that GABAB receptor antagonists can have cognition-enhancing effects. For instance, the antagonist SGS742 (also known as CGP36742) has demonstrated the ability to improve spatial memory in animal models. nih.govacs.org Research suggests that these cognitive-enhancing effects may be linked to a reduction in the activity of transcription factors that act as memory suppressors. nih.gov Furthermore, SGS742 was the first GABAB receptor antagonist to enter clinical trials for mild cognitive impairment and Alzheimer's disease, showing some improvements in attention and working memory in early phase studies. johnshopkins.eduresearchgate.netfrontiersin.org Studies with antagonists like CGP 35348 have also shown potential for improving spatial learning. nih.gov

Neurotransmitter Release and Synaptic Plasticity: GABAB receptor antagonists have been crucial in demonstrating the receptor's role in modulating the release of various neurotransmitters. By blocking presynaptic GABAB autoreceptors, antagonists can enhance the release of GABA itself, as well as other neurotransmitters like glutamate (B1630785), aspartate, and glycine. johnshopkins.eduresearchgate.net This modulation of synaptic transmission is fundamental to understanding synaptic plasticity, the cellular basis of learning and memory. For example, GABAB receptor antagonism has been shown to facilitate long-term potentiation (LTP), a key process in memory formation. rndsystems.com

Epilepsy and Neuropathic Pain: The inhibitory nature of GABAB receptors has implicated them in the pathophysiology of epilepsy. Antagonists have been used in research models to investigate their potential role in modulating seizure activity. physiology.org Similarly, GABAB receptor antagonists have been used to study their effects on pain perception, particularly in models of neuropathic pain. rndsystems.com

The continued investigation of GABAB receptor antagonism is essential for a comprehensive understanding of CNS function and for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

Research Findings on GABAB Receptor Antagonists

CompoundKey Research Finding
2-Hydroxysaclofen A selective and potent GABAB receptor antagonist, more so than phaclofen. rndsystems.comnih.govtocris.com It has been shown to abolish nicotine-induced hypolocomotor effects in research models. medchemexpress.com
Phaclofen The first selective GABAB receptor antagonist discovered, though it does not cross the blood-brain barrier. wikipedia.org It has been used to study the role of GABAB receptors in the effects of ethanol. nih.gov
CGP 35348 A centrally active GABAB receptor antagonist. rndsystems.com Research indicates it has the potential to improve neuromuscular coordination and spatial learning in animal models of neonatal brain damage. nih.gov
SGS742 (CGP36742) The first GABAB receptor antagonist to be evaluated in clinical trials for cognitive impairment. johnshopkins.eduresearchgate.net It has shown cognition-enhancing effects in various animal models. johnshopkins.edufrontiersin.org
CGP 55845 A potent GABAB receptor antagonist used to differentiate between pre- and postsynaptic receptor subtypes. physiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36IN2O7P B1668531 GABAB receptor antagonist 2

Properties

Molecular Formula

C26H36IN2O7P

Molecular Weight

646.5 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChI Key

RLYLJDJFHZHCTR-GCJKJVERSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 64213
CGP-64213
CGP64213

Origin of Product

United States

Molecular Architecture and Functional Mechanisms of Gabab Receptors

Structural Basis of GABAB Receptor Heterodimerization

The formation of a functional GABAB receptor is contingent upon the heterodimerization of its two constituent subunits, GABAB1 and GABAB2. nih.govportlandpress.com This association is not merely a structural convenience but a fundamental requirement for receptor trafficking, agonist binding affinity, and G-protein activation. nih.govnih.gov The interaction between the subunits occurs primarily through their intracellular C-terminal domains, which form parallel coiled-coil α-helices. acs.org This specific interaction masks a retention signal in the GABAB1 subunit, allowing the assembled heterodimer to be trafficked to the cell surface. nih.gov

GABAB1 Subunit: Orthosteric Ligand Recognition Domain

The GABAB1 subunit is distinguished by its role in recognizing and binding orthosteric ligands, such as the endogenous agonist GABA and various synthetic agonists and antagonists. nih.govnih.gov This binding occurs within a large extracellular domain known as the Venus flytrap (VFT) domain. nih.govnih.gov The VFT is composed of two lobes, LB1 and LB2, which form a cleft where ligands dock. acs.orgresearchgate.net The binding of an agonist induces a conformational change, causing the VFT to close, a crucial step in initiating the signal transduction cascade. acs.org Notably, while the GABAB1 subunit is responsible for ligand binding, it is incapable of independently activating G-proteins. nih.govnih.gov

GABAB2 Subunit: G-Protein Coupling and Intracellular Trafficking Determinants

The GABAB2 subunit is the functional powerhouse of the heterodimer, responsible for coupling to and activating intracellular G-proteins. nih.govnih.govphysiology.orgjneurosci.orgjneurosci.org Although it shares structural homology with the GABAB1 subunit, including a VFT domain, it does not bind GABA. nih.gov Instead, its intracellular loops, particularly the second intracellular loop, contain the critical residues for interacting with and activating the Gαi/o family of G-proteins. nih.govjneurosci.org Furthermore, the GABAB2 subunit plays a vital role in the intracellular trafficking of the receptor complex. physiology.org It masks an endoplasmic reticulum retention signal located in the C-terminal domain of the GABAB1 subunit, thereby permitting the heterodimer to transit to the cell surface. nih.gov

Role of Accessory Proteins (e.g., KCTD Family) in Modulating Receptor Function

The functionality of GABAB receptors is further nuanced by their interaction with accessory proteins, most notably the potassium channel tetramerization domain-containing (KCTD) proteins. nih.govnih.govnih.gov These proteins, including KCTD8, KCTD12, and KCTD16, directly bind to the C-terminal domain of the GABAB2 subunit. nih.govpnas.orgjneurosci.org This interaction significantly modulates the kinetic properties of the receptor's response to agonists. nih.govnih.gov For instance, KCTD proteins can alter the activation and desensitization rates of G-protein-gated inwardly rectifying potassium (GIRK) channels, which are key effectors of GABAB receptor signaling. nih.gov This modulation by KCTD proteins introduces a layer of functional diversity to GABAB receptor signaling throughout the nervous system. nih.govmdpi.com

Intracellular Signal Transduction Pathways Mediated by GABAB Receptors

Upon agonist binding to the GABAB1 subunit and the subsequent conformational change, the GABAB2 subunit activates heterotrimeric G-proteins of the Gαi/o family. nih.govneurology.org This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins. nih.govnih.gov

Canonical Gαi/o Protein-Coupled Signaling Cascades

Activation of G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels

A primary mechanism of postsynaptic inhibition mediated by GABAB receptors involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov The Gβγ subunit, liberated upon receptor activation, directly binds to and activates GIRK channels. frontiersin.org This interaction increases the channels' permeability to potassium ions, resulting in an efflux of K+ from the neuron. This efflux leads to a hyperpolarization of the postsynaptic membrane, moving the membrane potential further from the threshold required to fire an action potential and thus dampening neuronal excitability. wikipedia.orgunizar.es This activation of GIRK channels is a key contributor to the late inhibitory postsynaptic potentials (IPSPs) observed following GABAB receptor stimulation. neurology.org

Modulation of Voltage-Gated Calcium Channels (CaV)

GABAB receptors exert significant control over neurotransmitter release primarily through the modulation of voltage-gated calcium channels (CaV) located on presynaptic terminals. neurology.orgnih.gov The Gβγ subunit, following its dissociation from the Gα subunit, directly interacts with and inhibits the activity of high-voltage-activated CaV channels, particularly the N-type (CaV2.2) and P/Q-type (CaV2.1) channels. nih.govneurology.org This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential. nih.gov Since calcium influx is a critical step in triggering the fusion of synaptic vesicles with the presynaptic membrane, this reduction in calcium concentration leads to a decrease in the probability of neurotransmitter release. youtube.com This mechanism is fundamental to the presynaptic inhibition mediated by GABAB receptors at both excitatory and inhibitory synapses. nih.gov

Non-Canonical Signaling Mechanisms and Kinase Cross-Talk (e.g., PKA, PKC, ERK)

Beyond the canonical G protein-mediated pathways, GABAB receptors can also engage in non-canonical signaling that involves cross-talk with various intracellular kinase cascades. The Gαi/o subunit, upon its dissociation, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govnih.gov This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA). nih.gov This pathway can influence synaptic plasticity by affecting the phosphorylation state of other receptors, such as NMDA receptors. nih.gov

Furthermore, evidence suggests that GABAB receptor activation can modulate the activity of other kinases. For instance, in certain neuronal populations, GABAB receptor stimulation has been shown to increase the phosphorylation of extracellular signal-regulated kinase 1 (ERK1). nih.govnih.gov This ERK-dependent signaling may play a role in the autoregulation of GABAB receptor stability and function. nih.gov Cross-talk with protein kinase C (PKC) has also been implicated in the serotonergic modulation of GABAergic signaling, where activation of 5-HT2 receptors can lead to PKC-mediated inhibition of GABAA receptor currents. nih.gov These non-canonical signaling pathways highlight the complexity of GABAB receptor function and its ability to integrate with other signaling networks within the neuron.

Presynaptic and Postsynaptic GABAB Receptor Functions

GABAB receptors are strategically located on both presynaptic and postsynaptic membranes, allowing them to exert comprehensive control over neuronal excitability and synaptic transmission. nih.gov Postsynaptically, their primary role is to generate slow and prolonged inhibitory postsynaptic potentials through the activation of GIRK channels, as detailed in section 2.2.1.2. neurology.org Presynaptically, they function as key modulators of neurotransmitter release from axon terminals. nih.govguidetopharmacology.org

Presynaptic Modulation of Neurotransmitter Release

The presynaptic actions of GABAB receptors are a cornerstone of their regulatory function within neural circuits. By inhibiting presynaptic CaV channels, GABAB receptors effectively decrease the probability of neurotransmitter release. neurology.orgnih.gov This modulatory capacity is not limited to a single type of synapse but is a widespread mechanism for controlling the release of various neurotransmitters. nih.gov

GABA Autoregulation

Presynaptic GABAB receptors located on the terminals of GABAergic neurons are known as autoreceptors. neurology.orgnih.gov When activated by GABA released into the synaptic cleft, these autoreceptors initiate a negative feedback loop. mdpi.com The activation of these receptors leads to the inhibition of presynaptic calcium channels, which in turn reduces the further release of GABA from that terminal. unizar.esjneurosci.org This autoregulatory mechanism allows for the fine-tuning of inhibitory signaling, preventing excessive GABAergic transmission and maintaining synaptic homeostasis. mdpi.com

Heterosynaptic Modulation (e.g., Glutamate (B1630785), Dopamine (B1211576), Acetylcholine, Noradrenaline, Serotonin)

In addition to their role as autoreceptors, presynaptic GABAB receptors are also found on the terminals of neurons that release neurotransmitters other than GABA. In this capacity, they are referred to as heteroreceptors. neurology.orgnih.gov Activation of these heteroreceptors by ambient or "spillover" GABA from nearby inhibitory synapses can suppress the release of a wide array of neurotransmitters.

Glutamate: GABAB heteroreceptors are prominently expressed on glutamatergic terminals, where their activation leads to a reduction in glutamate release. nih.govjneurosci.org This form of heterosynaptic inhibition is a powerful mechanism for controlling excitatory synaptic transmission and preventing excitotoxicity. frontiersin.org

Dopamine: The release of dopamine in various brain regions is also subject to modulation by presynaptic GABAB receptors.

Acetylcholine: Similarly, GABAB receptor activation can inhibit the release of acetylcholine.

Noradrenaline: In the central nervous system, GABAB receptors have been shown to modulate the release of noradrenaline. nih.govnih.gov For example, in the median preoptic nucleus, activation of GABAB receptors decreases noradrenaline release. nih.gov

Serotonin (B10506): The activity of serotonin (5-HT) neurons can also be influenced by GABAB receptors. In the dorsal raphé nucleus, for instance, GABAB receptor activation can indirectly increase 5-HT release by inhibiting the release of an inhibitory neurotransmitter onto serotonin neurons. nih.gov

This widespread heterosynaptic modulation underscores the critical role of GABAB receptors in integrating signals across different neurotransmitter systems and maintaining the balance of excitation and inhibition throughout the brain.

Postsynaptic Modulation of Neuronal Excitability

Postsynaptic GABA-B (GABAB) receptors are critical regulators of neuronal excitability, primarily mediating slow and prolonged inhibitory effects. Unlike the rapid, ionotropic action of GABAA receptors, GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades to modulate neuronal function. wikipedia.org The activation of these receptors by GABA leads to a sustained decrease in the likelihood of a neuron firing an action potential. This modulation is achieved through two principal mechanisms: the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). wikipedia.orgnih.gov

GABAB receptor antagonists, such as the potent and selective antagonist represented here by CGP 55845, function by competitively binding to these receptors and blocking the downstream effects of GABA or GABAB agonists like baclofen (B1667701). tocris.comnih.govrndsystems.com By preventing the activation of these inhibitory pathways, antagonists effectively increase neuronal excitability.

Activation of Potassium Channels:

Upon agonist binding, postsynaptic GABAB receptors activate heterotrimeric G-proteins of the Gi/o class. nih.gov This activation causes the dissociation of the Gα and Gβγ subunits. The liberated Gβγ subunit directly binds to and activates GIRK channels. nih.govwikipedia.org The opening of these channels allows for an efflux of potassium (K+) ions, driving the membrane potential towards the equilibrium potential for K+, which is more negative than the resting membrane potential. wikipedia.orgresearcher.life This resulting hyperpolarization, observed as a slow inhibitory postsynaptic potential (IPSP), moves the neuron further away from its firing threshold, thus dampening its excitability. nih.govnih.gov

Research has demonstrated that the GABAB agonist baclofen induces a K+ channel-mediated hyperpolarization, which can be antagonized by GABAB antagonists. researcher.life For instance, the application of baclofen enhances inwardly rectifying K+ currents, an effect that is blocked by the selective antagonist CGP 55845A, confirming that this inhibitory current is mediated by GABAB receptor-activated GIRK channels. researchgate.net

Antagonism of Baclofen-Induced GIRK Channel Activation
ConditionObservationMechanismAntagonist EffectReference
Application of Baclofen (GABAB Agonist)Induces membrane hyperpolarization and enhances inwardly rectifying K+ currents.Activation of GIRK channels via Gβγ subunits following GABAB receptor stimulation.N/A researchgate.netresearchgate.net
Co-application of Baclofen and CGP 55845AThe baclofen-induced enhancement of K+ currents is blocked.CGP 55845A competitively binds to the GABAB receptor, preventing G-protein activation and subsequent GIRK channel opening.Reverses hyperpolarization and restores baseline neuronal excitability. researchgate.netresearchgate.net

Inhibition of Calcium Channels:

In addition to activating K+ channels, the Gβγ subunits released upon postsynaptic GABAB receptor activation can also directly inhibit voltage-gated calcium channels (VGCCs). nih.gov This action is particularly significant in neuronal dendrites and spines, where calcium influx is crucial for synaptic plasticity and the generation of dendritic action potentials. The primary targets are N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, although effects on L-type channels have also been reported in some neurons. nih.govmdpi.com

By inhibiting these channels, GABAB receptor activation reduces the influx of Ca2+ into the postsynaptic terminal during depolarization. This reduction in calcium influx can prevent the activation of various calcium-dependent processes that contribute to neuronal excitation.

Studies using whole-cell patch-clamp recordings have quantified the inhibitory effect of baclofen on different types of Ca2+ currents and the reversal of this inhibition by GABAB antagonists. The application of baclofen significantly inhibits N- and P/Q-type Ca2+ channels, an effect that is dose-dependently and completely reversed by the antagonist CGP 35348. nih.gov This demonstrates that GABAB antagonists can restore normal calcium influx, thereby removing a significant source of postsynaptic inhibition.

Effect of GABAB Receptor Modulation on Postsynaptic Ca2+ Currents
Experimental ConditionEffect on N-type Ca2+ Current (% of total)Effect on P/Q-type Ca2+ Current (% of total)Antagonist Used for ReversalReference
Baclofen (10 µM) Application-24.1% (Inhibition)-10.5% (Inhibition)N/A nih.gov
Baclofen + CGP 35348 (100 µM)Inhibition completely reversedInhibition completely reversedCGP 35348 nih.gov

Pharmacological Characterization of Gabab Receptor Antagonists

Principles of Antagonist-Receptor Interaction

The interaction between an antagonist and the GABA(B) receptor is a complex process governed by the principles of competitive binding at the orthosteric site and modulation by allosteric ligands.

Competitive Binding at the Orthosteric Site

GABA(B) receptor antagonists primarily exert their effects through competitive binding at the orthosteric site, the same site where the endogenous agonist GABA binds. patsnap.comnih.gov The GABA(B) receptor is an obligate heterodimer, composed of GABA(B1) and GABA(B2) subunits. mdpi.comnih.gov The orthosteric binding site is located in the extracellular Venus flytrap (VFT) domain of the GABA(B1) subunit. mdpi.comnih.govnih.gov

Antagonists bind to this site without activating the receptor, thereby preventing GABA from binding and initiating the downstream signaling cascade that leads to neuronal inhibition. patsnap.com This blockade of the orthosteric site prevents the conformational change required for receptor activation. nih.gov The binding of antagonists is associated with an open, or inactive, conformation of the VFT domain, in contrast to agonists which stabilize a closed, active conformation. mdpi.com Larger and more bulky antagonists, such as CGP54626, are thought to physically prevent the closure of the VFT, thus inhibiting receptor activation. mdpi.com

Radioligand binding assays are commonly used to characterize the interaction of antagonists with the orthosteric site. For instance, the antagonist [3H]CGP54626 is a widely used radioligand to study competitive binding. acs.org

Allosteric Modulation of Antagonist Effects

Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.govpatsnap.com These modulators can be positive (PAMs) or negative (NAMs), enhancing or reducing the receptor's response to the orthosteric ligand, respectively. patsnap.com

While most research has focused on the potentiation of agonist effects by PAMs, these compounds can also influence the binding and effects of antagonists. For example, the PAM CGP7930, which binds to the transmembrane domain of the GABA(B2) subunit, has been shown to potentiate GABA(B) receptor-mediated signaling. nih.govdrugbank.com The presence of a PAM can potentially alter the conformation of the receptor, which may in turn affect the binding affinity of an orthosteric antagonist. nih.gov

Interestingly, some compounds initially identified through screens for allosteric modulators have been found to act as non-competitive antagonists. acs.org These molecules, such as certain derivatives of CGP7930, decrease the maximal effect of an agonist without changing its potency (EC50), indicating a negative allosteric modulation. acs.org One such compound, compound 14, was shown to negatively modulate GABA(B) receptor activity without binding to the orthosteric site. acs.org

Selectivity Profiling Against Other Neurotransmitter Receptors

A critical aspect of the pharmacological characterization of GABA(B) receptor antagonists is their selectivity profile, particularly against the ionotropic GABA(A) receptors, which also bind GABA. nih.govnih.gov High selectivity is crucial for elucidating the specific functions of GABA(B) receptors and for developing targeted therapeutics with minimal off-target effects.

GABA(B) receptor antagonists are designed to have low affinity for GABA(A) receptors. nih.gov For example, a series of aminopyridazine derivatives of GABA were developed as selective GABA(A) receptor antagonists and were shown not to interact with GABA(B) receptors. nih.gov Conversely, selective GABA(B) receptor antagonists show minimal to no activity at GABA(A) receptors. This selectivity is determined by the structural differences between the binding sites of the two receptor types.

The table below presents a comparison of the binding affinities of selected compounds for GABA(B) and GABA(A) receptors, highlighting the selectivity of GABA(B) receptor antagonists.

CompoundGABA(B) Receptor Affinity (IC50, nM)GABA(A) Receptor Affinity (IC50, µM)Selectivity (GABA(A)/GABA(B))
Phaclofen (B54434) 120> 100> 833
Saclofen (B1680481) 17> 100> 5882
CGP35348 34> 100> 2941
CGP55845 4.7> 100> 21277

Data compiled from various pharmacological studies.

Structure-Activity Relationships (SAR) of GABA(B) Receptor Antagonists

The development of potent and selective GABA(B) receptor antagonists has been driven by extensive structure-activity relationship (SAR) studies. These studies explore how chemical modifications to a lead compound affect its biological activity.

Chemical Classes and Lead Compound Development

Several chemical classes of GABA(B) receptor antagonists have been developed, with phosphinic acid derivatives being one of the most prominent. nih.govacs.org

Phosphinic Acid Derivatives: The discovery that replacing the carboxylic acid group of GABA with a phosphinic acid group led to potent GABA(B) antagonists was a significant breakthrough. nih.gov The first-generation antagonist, phaclofen, was a phosphonic acid analogue of baclofen (B1667701). nih.gov Further modifications led to the development of more potent and orally active antagonists like CGP36742 ((3-aminopropyl)-n-butylphosphinic acid). researchgate.net These compounds were found to be active at both presynaptic and postsynaptic GABA(B) receptors. researchgate.net

Morpholines and Thiomorpholines: While not as extensively detailed in the provided context, these heterocyclic structures have also been explored as scaffolds for GABA(B) receptor antagonists.

The development of these compounds has progressed from early, less potent antagonists that could not cross the blood-brain barrier to highly potent, orally active drugs that have been crucial tools in neuroscience research. nih.gov

Molecular Determinants of Receptor Affinity and Efficacy

The affinity and efficacy of GABA(B) receptor antagonists are determined by specific molecular interactions within the orthosteric binding pocket of the GABA(B1) subunit. nih.gov

Mutational studies have identified key amino acid residues in the VFT domain that are critical for antagonist binding. mdpi.com For example, residues in both lobe 1 (LB1) and lobe 2 (LB2) of the VFT contribute to ligand binding. While agonist binding critically depends on interactions with residues like Trp278 and Tyr250 in LB2, these interactions are less critical for antagonist binding. mdpi.com

The interaction patterns of antagonists with residues in LB1 are highly similar to those of agonists, suggesting that these residues are crucial for anchoring the ligand in the binding pocket. nih.gov However, the bulkier nature of many antagonists prevents the closure of the VFT, which is a prerequisite for receptor activation. mdpi.com The affinity of antagonists can be influenced by subtle changes in their chemical structure that affect their fit and interactions within the binding site. The association of the GABA(B2) VFT with the GABA(B1) VFT also plays a role in modulating agonist affinity, and by extension, can influence the competitive binding of antagonists. nih.govarxiv.org

Pharmacophore Derivation and Rational Drug Design Strategies

The development of selective and potent GABAB receptor antagonists has been significantly advanced through the application of pharmacophore modeling and rational drug design. These strategies have been crucial in elucidating the key molecular features required for antagonist activity and in the systematic optimization of lead compounds.

A primary focus of rational drug design for GABAB receptor antagonists has been the modification of the endogenous agonist, γ-aminobutyric acid (GABA). A pivotal discovery was the replacement of the carboxylic acid moiety of GABA with a phosphinic acid group. This bioisosteric substitution proved to be a critical determinant for switching from agonist to antagonist activity, leading to the development of a prominent class of GABAB receptor antagonists.

Further structure-activity relationship (SAR) studies revealed that the potency of these phosphinic acid analogs could be dramatically enhanced by the introduction of specific substituents. Notably, the addition of a benzyl group to the nitrogen atom of the 3-aminopropylphosphinic acid scaffold resulted in a significant increase in binding affinity. This led to the synthesis of a series of highly potent and selective GABAB receptor antagonists.

Pharmacophore models for GABAB receptor antagonists have been derived from these and other structural classes of compounds. These models highlight several key chemical features essential for high-affinity binding to the orthosteric site on the GABAB1 subunit's Venus Flytrap (VFT) domain:

An Anionic Group: A phosphinic acid group is a key feature, serving as a bioisostere of the carboxylic acid in GABA. This group is crucial for interaction with positively charged residues in the binding pocket.

A Basic Amino Group: A positively charged nitrogen atom is essential for anchoring the ligand within the binding site, mimicking the amino group of GABA.

A Hydrophobic Moiety: The introduction of a bulky, hydrophobic group, such as a dichlorobenzyl moiety attached to the amino group, is a hallmark of many potent antagonists. This hydrophobic group is thought to occupy a specific pocket in the receptor, contributing significantly to binding affinity and preventing the conformational change required for receptor activation. Larger and more bulky antagonists are believed to inhibit the formation of a stable closed conformation of the VFT domain, which is characteristic of agonist binding.

Computational modeling and X-ray crystallography studies have provided insights into the binding site of GABAB receptor antagonists. These antagonists, like agonists, bind within the VFT domain of the GABAB1 subunit. However, their interaction with the receptor stabilizes an open conformation of the VFT, in contrast to agonists which promote a closed conformation necessary for receptor activation. Mutational studies have identified specific amino acid residues that are critical for antagonist binding, including Trp65 and His170. Furthermore, the mutation of Ser130 has been shown to specifically abolish the binding of the potent antagonist CGP54626, indicating its importance in the interaction with this particular ligand.

The systematic exploration of these pharmacophoric features and the understanding of the antagonist binding mode have enabled the rational design of antagonists with nanomolar affinity and high selectivity for the GABAB receptor over other receptor types.

Research Findings on GABAB Receptor Antagonists

The following table summarizes the binding affinities of several key phosphinic acid-derived GABAB receptor antagonists, as determined by radioligand binding assays using [3H]CGP54626A. The data illustrates the structure-activity relationships discussed, particularly the impact of substitutions on the phosphinic acid and amino moieties.

CompoundKey Structural FeaturesBinding Affinity (Ki in nM)
CGP 353483-aminopropyl(diethoxymethyl)phosphinic acid3400
CGP 524323-[[(3,4-Dichlorophenyl)methyl]amino]propylphosphinic acid29
CGP 546263-[[(3,4-Dichlorophenyl)methyl]amino]-2(S)-hydroxypropylphosphinic acid2.3
CGP 558453-[[(3,4-Dichlorophenyl)methyl]amino]-2(S)-hydroxypropylphosphinic acid4.6
SCH 50911(+)-(S)-5,5-dimethyl-2-morpholineacetic acid18

In Vitro Electrophysiological Investigations of Gabab Receptor Antagonist Actions

Modulation of Intrinsic Neuronal Excitability

The intrinsic excitability of a neuron—its propensity to fire action potentials in response to stimuli—is tightly regulated by a balance of excitatory and inhibitory inputs. GABAB receptors play a crucial role in this regulation by mediating slow and prolonged inhibitory signals. patsnap.com GABAB receptor antagonist 2 directly interferes with this process, leading to a general increase in neuronal excitability. patsnap.commdpi.com

Activation of GABAB receptors typically leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. nih.govnih.gov This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus decreasing neuronal excitability. patsnap.com

This compound blocks this hyperpolarizing effect. Studies using specific antagonists demonstrate this action clearly. For instance, the antagonist CGP 55845 effectively blocks the slow hyperpolarization induced by synaptic stimulation in principal cells of the piriform cortex. frontiersin.org Similarly, baclofen (B1667701), a GABAB receptor agonist that causes membrane hyperpolarization, has its effects prevented by antagonists like CGP 55845. frontiersin.orgnih.gov In some cases, application of a GABAB antagonist alone, such as CGP 35348, can cause membrane depolarization, indicating a tonic, or baseline, level of GABAB receptor activation that is being blocked. appliedcellbiology.com

Table 1: Effects of this compound on Neuronal Membrane Potential

Parameter Effect of GABAB Agonist (e.g., Baclofen) Effect of this compound (e.g., CGP 55845, CGP 35348) Mechanism of Action
Membrane Potential Hyperpolarization frontiersin.orgnih.gov Blockade of hyperpolarization; potential depolarization frontiersin.orgappliedcellbiology.com Prevents GABAB-mediated activation of K+ channels nih.govnih.gov

By preventing GABAB-mediated hyperpolarization, this compound directly influences the firing patterns of neurons. The tonic inhibitory control exerted by GABAB receptors on neuronal firing is unmasked by the application of these antagonists.

In vitro recordings from motoneurons have shown that the GABAB receptor antagonist CGP55845 significantly increases the firing frequency in response to depolarizing current pulses, without altering the kinetics of a single action potential. mdpi.com This suggests that endogenous GABA tonically activates GABAB receptors to decrease the excitability of these neurons. mdpi.comresearchgate.net The application of the GABAB agonist baclofen is known to decrease the firing rate of neurons, an effect that is reversed by antagonists. nih.govappliedcellbiology.com Furthermore, GABAB-mediated inhibitory postsynaptic potentials (IPSPs) can delay the onset of the first action potential and reduce the total number of action potentials fired during a stimulus; antagonists counteract this suppressive effect. frontiersin.org

Impact on Synaptic Transmission and Plasticity

GABAB receptors are located on both presynaptic terminals, where they regulate neurotransmitter release, and postsynaptic membranes, where they mediate slow inhibition. This compound affects both of these locations, thereby altering the dynamics of communication between neurons.

Presynaptic GABAB receptors act as either autoreceptors (on GABAergic terminals) or heteroreceptors (on terminals releasing other neurotransmitters like glutamate) to inhibit neurotransmitter release. nih.govnih.gov This inhibition is primarily achieved by reducing calcium influx through voltage-gated Ca2+ channels, a critical step for vesicle fusion and neurotransmitter exocytosis. nih.govnih.gov

This compound blocks this presynaptic inhibition, leading to an enhanced release of neurotransmitters. By blocking these receptors, antagonists can increase the release of the excitatory neurotransmitter glutamate (B1630785). patsnap.com Studies using the antagonist CGP55845 have shown that it prevents the baclofen-induced depression of both excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs), and can even facilitate their amplitude when applied alone. mdpi.comresearchgate.net This suggests that presynaptic GABAB receptors are tonically active. nih.gov For example, in hippocampal CA3 interneurons, CGP55845 alone was found to enhance the amplitude of inhibitory postsynaptic currents (IPSCs), indicating a tonic inhibition of GABA release by presynaptic GABAB autoreceptors. nih.gov

Interestingly, some antagonists have shown unexpected intrinsic activity. The compound CGP35348, for instance, was found to inhibit the release of glycine from nerve endings on its own, an effect not mediated by GABAB receptors. nih.gov

Table 3: Presynaptic Effects of this compound on Neurotransmitter Release

Neurotransmitter Effect of GABAB Receptor Activation Effect of this compound Mechanism
Glutamate Inhibition of release nih.gov Increased release/facilitation of EPSPs patsnap.commdpi.com Blockade of presynaptic GABAB heteroreceptors, leading to increased Ca2+ influx nih.govnih.gov
GABA Inhibition of release nih.gov Increased release/facilitation of IPSPs mdpi.comnih.gov Blockade of presynaptic GABAB autoreceptors nih.gov

In the postsynaptic membrane, GABAB receptors mediate a characteristic slow and prolonged inhibitory postsynaptic potential (IPSP). nih.gov This slow IPSP is generated by the activation of GIRK channels, leading to a sustained hyperpolarization. nih.gov

This compound is a powerful tool for isolating and confirming the GABAB-mediated nature of these slow IPSPs. Application of antagonists like CGP55845 completely blocks the slow IPSP evoked by synaptic stimulation. frontiersin.orgresearchgate.net In experimental paradigms, researchers often first block the faster GABAA receptor-mediated IPSPs to isolate the slower GABAB component, which can then be selectively eliminated with a GABAB antagonist. researchgate.net By preventing this slow, lasting inhibition, antagonists can effectively increase the duration of network activity and prevent the termination of persistent activity states, known as "Up states," in cortical slices. jneurosci.orgjneurosci.org

Paired-pulse modulation is a form of short-term synaptic plasticity where the response to a second stimulus is altered by the first. It is often used to probe presynaptic mechanisms of release. The effect, either facilitation (the second response is larger) or depression (the second response is smaller), depends on the initial probability of neurotransmitter release.

GABAB receptor antagonists have been shown to alter paired-pulse modulation. In the rat dentate gyrus, the antagonist CGP-35348 reduced the paired-pulse potentiation of population spikes. nih.gov In studies of individual GABAergic synapses, the antagonist CGP 55845A was found to attenuate paired-pulse depression (PPD) of unitary IPSCs. nih.gov Since GABAB receptor activation typically decreases release probability, which would enhance paired-pulse facilitation (PPF) or reduce PPD, the blockade of these receptors by an antagonist would be expected to have the opposite effect: reducing PPF and enhancing PPD by increasing the initial release probability.

Table 4: Summary of this compound Effects on Paired-Pulse Modulation

Phenomenon Effect of Antagonist Specific Compound Studied Brain Region
Paired-Pulse Potentiation (of population spike) Reduction nih.gov CGP-35348 Dentate Gyrus nih.gov

Table of Mentioned Compounds

Compound Name Class
CGP-35348 GABAB Receptor Antagonist
CGP 55845 / CGP 55845A GABAB Receptor Antagonist
CGP52432 GABAB Receptor Antagonist
SCH50911 GABAB Receptor Antagonist
Baclofen GABAB Receptor Agonist
GABA (gamma-aminobutyric acid) Neurotransmitter
Glutamate Neurotransmitter

Effects on Neural Network Dynamics (e.g., Cortical Up-Down States, Oscillations)

In vitro electrophysiological studies have been instrumental in elucidating the role of GABAergic inhibition, particularly through GABAB receptors, in shaping the emergent dynamics of neural networks. The application of this compound in cortical slice preparations has revealed significant modulatory effects on spontaneous, synchronized network activities such as cortical Up and Down states and various neural oscillations. These investigations demonstrate that the blockade of GABAB receptors profoundly alters the temporal structure and rhythmicity of network activity.

Impact on Cortical Up-Down States

Cortical networks in vitro can spontaneously generate slow oscillations characterized by alternating periods of persistent neuronal activity (Up states) and relative quiescence (Down states). nih.gov GABAB receptors are understood to be key players in the termination of Up states. nih.govnih.govbiorxiv.org Consequently, the application of this compound consistently leads to a significant elongation of Up state duration. nih.govnih.govbiorxiv.orgnih.gov This effect is attributed to the removal of a slow, hyperpolarizing influence that would normally curtail the period of recurrent network excitation.

The table below summarizes the observed effects of this compound on the parameters of cortical Up and Down states in in vitro slice preparations.

ParameterEffect of this compoundReferences
Up State Duration Consistently increased/elongated nih.govnih.govbiorxiv.orgnih.gov
Up State Intensity Increased nih.gov
Down State Duration Variable: can be elongated or shortened nih.gov
Oscillatory Frequency Variable: can be decreased or increased nih.gov
Rhythm Regularity Increased nih.gov

Modulation of Neural Oscillations

Beyond the slow oscillations of Up and Down states, this compound has also been shown to modulate higher frequency network oscillations. In in vitro models of cortical activity, the application of this antagonist can lead to an increase in the power of both theta (4-12 Hz) and gamma (30-80 Hz) oscillations. researchgate.net Furthermore, an increase in the peak frequency of both theta and gamma bands has been reported following the blockade of GABAB receptors. researchgate.net These findings suggest that GABAB receptor-mediated inhibition plays a role in constraining the power and frequency of these faster network rhythms. The enhancement of synchronization in the network is a common outcome of blocking GABAB receptors. nih.gov

The following table details the impact of this compound on theta and gamma oscillations in in vitro recordings.

Oscillatory BandParameterEffect of this compoundReferences
Theta PowerIncreased researchgate.net
FrequencyIncreased researchgate.net
Gamma PowerIncreased researchgate.net
FrequencyIncreased researchgate.net

Preclinical Behavioral Pharmacology of Gabab Receptor Antagonists in Animal Models

Cognitive Function Research

Learning and Memory Enhancement

GABAB receptor antagonists have demonstrated significant potential in enhancing learning and memory in various animal models. Preclinical studies suggest that antagonism of the GABAB receptor can produce beneficial clinical effects in this domain. researchgate.net For instance, the GABAB receptor antagonist SGS742 (also known as CGP36742) has been shown to improve hippocampal-dependent memory in rats. researchgate.net Acute administration of SGS742 improved memory and was associated with a reduction in total hippocampal cAMP response element (CRE)-binding activity. researchgate.net This suggests that GABAB antagonists may enhance cognition by inhibiting mechanisms that suppress memory. researchgate.net

In a rat model of absence epilepsy, a condition often associated with cognitive deficits, GABAB receptor antagonists such as CGP 36742, CGP 56433, and CGP 61334 were found to sustain enhanced cognitive performance in a two-way active avoidance test. nih.gov Furthermore, in a mouse model of Down syndrome, the GABAB receptor antagonist CGP55845 was found to improve olfactory discrimination learning deficits and retrieval performance. researchgate.net Similarly, in a mouse model of cerebral ischemia, the GABAB receptor antagonist CGP52432 was shown to improve spatial learning and memory. nih.gov

The table below summarizes key findings from studies investigating the effects of GABAB receptor antagonists on learning and memory in animal models.

CompoundAnimal ModelKey Findings on Learning and Memory
SGS742 (CGP36742)RatsImproved hippocampal-dependent memory. researchgate.net
CGP 36742, CGP 56433, CGP 61334Genetic Absence Epilepsy Rats of Strasbourg (GAERS)Sustained enhanced cognitive performance in an active avoidance test. nih.gov
CGP55845Aged rats with cognitive impairment; Mouse model of Down SyndromeImproved olfactory discrimination learning and retrieval; Enhanced impaired LTP in the dentate gyrus. researchgate.netnih.gov
CGP52432Mouse model of cerebral ischemia; Mouse model of Down SyndromeImproved spatial learning and memory; Enhanced impaired LTP in the dentate gyrus. nih.govnih.gov
CGP 35348AY-9944 model of atypical absence seizures in ratsReversed learning deficits in a spatial memory task. aesnet.org

Attention and Executive Function Improvement

Research in animal models also points to the potential of GABAB receptor antagonists to improve attention and executive functions. Preclinical studies with SGS-742 in mice, rats, and monkeys have shown that this compound can significantly improve attention, reaction time, and visual information processing. researchgate.net These findings suggest that blocking GABAB receptors may enhance cognitive flexibility and the ability to selectively focus on relevant stimuli, which are key components of executive function.

Affective and Stress-Related Behavior Studies

Antidepressant-Like Phenotypes

A substantial body of preclinical evidence suggests that GABAB receptor antagonists possess antidepressant-like properties. In various rodent models of depression, these compounds have been shown to produce effects consistent with antidepressant activity. For example, the GABAB receptor antagonists CGP 36742 and CGP 51176 exhibited antidepressant-like activity in the forced swim test in mice. nih.gov Furthermore, these antagonists were effective in the olfactory bulbectomy (OB) model of depression in rats, and CGP 51176 was also effective in the chronic mild stress (CMS) rat model of depression. nih.gov

The antidepressant-like effects of GABAB receptor antagonists are further supported by studies on knockout mice. Mice lacking the GABAB(1) or GABAB(2) receptor subunits have been shown to exhibit antidepressant-like behavior, such as decreased immobility in the forced swim test. nih.gov The GABAB receptor antagonist SCH 50911 has also demonstrated antidepressant-like activity in the forced swim test in rats. if-pan.krakow.plresearchgate.net

The following table summarizes the findings of studies on the antidepressant-like effects of GABAB receptor antagonists in animal models.

CompoundAnimal ModelKey Findings on Antidepressant-Like Effects
CGP 36742, CGP 51176Forced swim test (mice); Olfactory bulbectomy model (rats); Chronic mild stress model (rats)Exhibited antidepressant-like activity. nih.gov
SCH 50911Forced swim test (rats)Showed antidepressant-like activity by significantly decreasing immobility time. if-pan.krakow.plresearchgate.net
CGP 56433A, CGP 55845AVarious depression modelsFound to be active in models including the forced swim test, chronic mild stress-induced anhedonia, and learned helplessness. if-pan.krakow.pl

Anxiogenic/Anxiolytic Spectrum of Effects

The role of GABAB receptor antagonists in anxiety-related behaviors is complex, with studies reporting both anxiolytic-like and anxiogenic-like effects depending on the specific compound, the animal model used, and the experimental conditions. For instance, the GABAB receptor antagonist SCH 50911 has been shown to produce anxiolytic-like effects in the elevated zero maze test in rats, a model predictive of anti-anxiety activity. if-pan.krakow.plresearchgate.net

However, other studies have suggested a more nuanced role. For example, embryonic exposure to a GABAB receptor antagonist in mice resulted in increased anxiety-like behavior selectively in females. plos.org This highlights the potential for developmental effects and sex-specific responses to GABAB receptor modulation. The conflicting findings in the literature suggest that the anxiolytic-like effects of GABAB receptor modulators may depend on the basal anxiety levels of the animals and the specific anxiety paradigm employed. nih.gov

Substance Use and Addiction Research

GABAB receptor antagonists have been investigated for their potential to modulate addiction-related behaviors in animal models. Research suggests that both activation and blockade of the GABAB receptor can influence reward-related processes. nih.govresearchgate.net

In studies on alcohol self-administration in Sardinian alcohol-preferring (sP) rats, the GABAB receptor antagonist SCH 50911 was found to suppress operant oral alcohol self-administration. nih.govresearchgate.net This effect is similar to that produced by GABAB receptor agonists. nih.govresearchgate.net

Regarding cocaine seeking, antagonism of GABAB receptors in the ventral tegmental area (VTA) has been shown to prevent stress-induced reinstatement of extinguished cocaine seeking in rats. nih.gov Specifically, the GABAB receptor antagonist 2-hydroxysaclofen (B1666274), when administered into the VTA, prevented the reinstatement of cocaine seeking in response to electric footshock or intra-VTA corticotropin-releasing factor (CRF) delivery. nih.gov

Furthermore, in methamphetamine-addicted mice, a reduction in GABAB receptor expression has been observed in the VTA. frontiersin.org Restoring GABAB receptor expression in this brain region was found to inhibit methamphetamine-induced locomotor sensitization and drug-seeking behavior. frontiersin.org This suggests that enhancing GABAB receptor function, which can be indirectly influenced by antagonists in certain circuits, may be a viable strategy for treating psychostimulant addiction.

The table below provides a summary of research findings on the effects of GABAB receptor antagonists in animal models of substance use and addiction.

CompoundAnimal ModelKey Findings on Substance Use and Addiction
SCH 50911Sardinian alcohol-preferring (sP) ratsSuppressed operant oral alcohol self-administration. nih.govresearchgate.net
2-hydroxysaclofenRats trained to self-administer cocainePrevented stress- and CRF-induced reinstatement of cocaine seeking when administered into the VTA. nih.gov

Modulation of Drug-Seeking and Reinforcement Behaviors

The role of the γ-aminobutyric acid type B (GABAB) receptor in modulating the reinforcing effects of drugs of abuse has been a significant area of preclinical research. While much of the focus has been on GABAB receptor agonists demonstrating a reduction in drug-seeking behaviors, the effects of GABAB receptor antagonists provide critical insights into the underlying neurobiology of addiction.

In animal models, the administration of GABAB receptor antagonists has been shown to influence the self-administration of various substances. For instance, studies have explored how blocking these receptors affects the reinforcing properties of drugs like cocaine and heroin. The general understanding is that GABAB receptors contribute to the regulation of the mesolimbic dopamine (B1211576) system, a key pathway in reward and reinforcement.

Research has also investigated the impact of GABAB receptor antagonists on conditioned place preference (CPP), a paradigm used to measure the rewarding effects of drugs. The outcomes of these studies can vary depending on the specific antagonist used, the drug of abuse being investigated, and the experimental protocol. Some evidence suggests that blocking GABAB receptors can alter the rewarding effects of certain drugs, highlighting the complex role of this receptor system in addiction-related behaviors.

The reinstatement model, which is used to study relapse to drug-seeking behavior, has also been employed to understand the function of GABAB receptor antagonists. In this model, drug-seeking is extinguished and then reinstated by exposure to the drug, drug-associated cues, or stress. The modulation of GABAB receptors by antagonists can influence the reinstatement of drug-seeking for substances such as cocaine and methamphetamine, indicating a role for these receptors in the motivation to seek drugs after a period of abstinence.

GABAB Receptor Antagonist Animal Model Drug of Abuse Observed Effect on Drug-Seeking/Reinforcement
2-OH-saclofenRatHeroinIncreased dopamine release in the nucleus accumbens, suggesting a potential enhancement of rewarding effects. nih.govphysiology.org
Phaclofen (B54434)RatGeneralOften used to counteract the effects of GABAB agonists in drug discrimination and self-administration studies.
CGP-35348MouseNicotineInvestigated for its role in modulating nicotine's effects on the brain's reward system.
CGP-55845ARatCocaineStudied for its influence on cocaine self-administration and reinstatement of drug-seeking behavior.

Neurochemical Correlates in Reward Pathways

The behavioral effects of GABAB receptor antagonists on drug-seeking and reinforcement are closely linked to their influence on the neurochemistry of the brain's reward pathways, primarily the mesolimbic dopamine system. This system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to the rewarding and reinforcing properties of most drugs of abuse.

Preclinical studies have demonstrated that GABAB receptor antagonists can modulate dopamine release in the NAc. For example, the antagonist 2-OH-saclofen has been shown to increase dopamine release in this region nih.govphysiology.org. This effect is thought to occur because GABAB receptors located on dopamine neurons in the VTA and on their terminals in the NAc typically exert an inhibitory influence on dopamine release. By blocking these receptors, antagonists can disinhibit dopamine neurons, leading to an increase in dopamine levels in the NAc. This neurochemical action may underlie a potential enhancement of the reinforcing properties of drugs of abuse.

Beyond dopamine, GABAB receptor antagonists may also influence other neurotransmitter systems involved in reward and addiction, such as the glutamate (B1630785) and serotonin (B10506) systems. The interplay between these systems is complex, and the precise effects of GABAB receptor blockade are an ongoing area of investigation. For instance, alterations in GABAergic transmission can indirectly affect glutamatergic and serotonergic signaling within the reward circuitry, further contributing to the modulation of drug-seeking behaviors.

The VTA is a critical hub where GABAB receptors regulate the activity of dopamine neurons. The inhibitory tone provided by GABAergic interneurons in the VTA is, in part, mediated by GABAB receptors. Antagonizing these receptors can therefore lead to an excitation of dopamine neurons and enhanced dopamine release in projection areas like the NAc and the prefrontal cortex.

GABAB Receptor Antagonist Brain Region Neurotransmitter System Observed Neurochemical Effect
2-OH-saclofenNucleus Accumbens (NAc)DopamineIncreased dopamine release. nih.govphysiology.org
CGP-55845AVentral Tegmental Area (VTA)DopamineInvestigated for its ability to disinhibit dopamine neurons.
PhaclofenPrefrontal CortexGlutamateStudied for its potential to modulate glutamate release.

Epilepsy Pathophysiology Investigations

Influence on Seizure Susceptibility (e.g., Absence Seizures)

The role of GABAB receptor antagonists in the pathophysiology of epilepsy is multifaceted, with contrasting effects observed in different seizure types. A significant body of preclinical research has focused on their influence on absence seizures, a form of generalized non-convulsive epilepsy.

In various animal models of absence epilepsy, including genetic models like the Wistar rats with spontaneous absence epilepsy, GABAB receptor antagonists have consistently demonstrated an ability to suppress absence seizures. For instance, antagonists such as CGP 36742 and CGP 56999 have been shown to dose-dependently reduce the occurrence of spike-wave discharges, the characteristic electroencephalographic pattern of absence seizures nih.gov. This anti-absence effect is believed to be mediated by the blockade of GABAB receptors in the thalamus, a key brain region involved in the generation of these seizures nih.gov.

Conversely, while suppressing absence seizures, these same antagonists can facilitate or induce convulsive seizures. In rats susceptible to audiogenic seizures, the administration of GABAB receptor antagonists at doses that suppress absence seizures was found to lower the threshold for sound-induced tonic seizures nih.gov. This suggests that the influence of GABAB receptor antagonists on seizure susceptibility is highly dependent on the neural circuitry involved in the specific seizure type.

The mechanism underlying the anti-absence effect of GABAB receptor antagonists is linked to their ability to modulate thalamocortical oscillations. In absence epilepsy, there is a hypersynchrony of firing in thalamocortical circuits. GABAB receptors are thought to contribute to this pathological oscillatory activity. By blocking these receptors, antagonists can disrupt the hypersynchrony and thereby suppress the seizures.

GABAB Receptor Antagonist Animal Model of Epilepsy Effect on Seizure Susceptibility
CGP 36742Wistar rats with spontaneous absence epilepsySuppression of absence seizures. nih.gov
CGP 56999Wistar rats with spontaneous absence epilepsyDose-dependent suppression of absence seizures. nih.gov
PhaclofenVarious modelsInvestigated for anti-absence seizure activity.
CGP 35348Rodent modelsAttenuation of gamma-hydroxybutyrate (GHB)-induced absence seizures.

Proconvulsant Potentials in Specific Developmental Contexts

The proconvulsant effects of GABAB receptor antagonists can be particularly pronounced in specific developmental contexts. Preclinical studies in immature animals have revealed an age-dependent sensitivity to the seizure-promoting actions of these compounds.

In a model of cortical epileptic afterdischarges in rat pups of different ages, the water-soluble GABAB receptor antagonist CGP46381 demonstrated a marked potentiation of seizures in 12-day-old animals. However, this proconvulsant effect diminished with age and was negligible in 25-day-old rats nih.govphysiology.org. These findings suggest that GABAB receptors play a crucial inhibitory role in the developing brain, and their blockade at early stages of maturation can lead to a significant increase in seizure susceptibility nih.govphysiology.org.

The heightened proconvulsant potential in the immature brain may be related to the developmental expression and function of GABAB receptors and their downstream signaling pathways. The balance between excitation and inhibition is dynamically regulated during development, and the GABAergic system undergoes significant maturation. The blockade of GABAB receptors during a critical developmental window may disrupt this balance, leading to a state of hyperexcitability and an increased likelihood of seizures.

Furthermore, high doses of certain GABAB receptor antagonists, such as CGP 36742 and CGP 56999, have been shown to induce clonic convulsions in non-epileptic adult rats nih.gov. These seizures are often delayed in onset and can be suppressed by pretreatment with a GABAB receptor agonist like baclofen (B1667701). The induction of convulsions by these antagonists is associated with c-Fos protein expression in brain regions such as the cortex, hippocampus, and amygdala, indicating widespread neuronal activation nih.gov.

Pain Processing and Nociception Research

The involvement of GABAB receptors in the modulation of pain is well-established, with agonists generally producing antinociceptive effects. The study of GABAB receptor antagonists in pain processing has helped to elucidate the endogenous role of this system in nociception.

Preclinical studies have shown that the effects of GABAB receptor antagonists on pain can be complex and may depend on the specific pain model and the site of administration. For instance, in a model of inflammatory pain (the formalin test), local administration of the GABAB receptor antagonist CGP 35348 into the dorsal reticular nucleus (DRt), a medullary pain facilitatory area, surprisingly decreased nociceptive responses in the second phase of the test nih.gov. This suggests that in certain brain regions, GABA acting on GABAB receptors may paradoxically enhance pain facilitation nih.gov.

In other contexts, GABAB receptor antagonists are primarily used to reverse the antinociceptive effects of GABAB agonists. For example, the antinociception induced by the agonist baclofen can be prevented by antagonists such as phaclofen and saclofen (B1680481) nih.gov. This demonstrates that the analgesic effects of baclofen are indeed mediated through GABAB receptors.

The specific antagonists used in these studies, such as CGP 55845A, are potent and selective tools for investigating the physiological functions of GABAB receptors in pain pathways physiology.org. These antagonists act at both presynaptic and postsynaptic GABAB receptors, blocking the inhibitory effects of GABA on neuronal activity and neurotransmitter release in key areas of the pain circuitry, including the spinal cord and various brainstem nuclei.

Other Preclinical Therapeutic Explorations (e.g., Respiratory, Gastrointestinal Tract Disorders)

Beyond their roles in addiction, epilepsy, and pain, GABAB receptor antagonists have been investigated for their therapeutic potential in a range of other disorders, particularly those affecting the respiratory and gastrointestinal systems.

In the context of respiratory function, preclinical studies have shown that GABAB receptors are involved in the central control of breathing. In animal models, the application of GABAB receptor antagonists, such as saclofen and CGP 35348, to respiratory neurons in the medulla can increase their spontaneous discharge rate nih.gov. This suggests that endogenous GABA, acting on GABAB receptors, tonically inhibits these neurons. Consequently, antagonists may have the potential to stimulate respiration, although this area requires further investigation.

In the gastrointestinal (GI) tract, GABAB receptors are found throughout the enteric nervous system and are involved in the regulation of motility and secretion. Preclinical research has indicated that modulating GABAB receptor activity could be beneficial for conditions like gastroesophageal reflux disease (GERD). While agonists have been the primary focus for reducing transient lower esophageal sphincter relaxations, antagonists are valuable tools for understanding the physiological role of GABAB receptors in GI function. Dysregulated GABAB receptor signaling has been associated with various GI disorders, making this a promising area for therapeutic development researchgate.net.

Neurobiological Significance and Developmental Roles of Endogenous Gabab Receptor Activity Modulated by Antagonists

Role in Neuronal Migration and Circuit Formation During Development

Endogenous GABAB receptor activity is a critical modulator of neuronal migration and the subsequent formation of neural circuits during embryonic development. The precise positioning of neurons is fundamental to the architecture of the nervous system, and GABAB receptors play a key role in guiding this process. Pharmacological blockade of these receptors using specific antagonists has revealed their importance in both radial and tangential migration pathways.

During the development of the cerebral cortex, inhibitory interneurons primarily originate in the medial ganglionic eminence and undergo long-distance tangential migration to populate the cortex. Studies have shown that nearly all neurons migrating through the lower intermediate zone express the GABABR1 subunit. The application of the specific GABAB receptor antagonist, CGP52432, disrupts this process in a concentration-dependent manner. This blockade leads to an accumulation of tangentially migrating neurons in the ventricular and sub-ventricular zones, with fewer cells reaching their intended destinations in the cortical plate and marginal zone. Furthermore, these affected neurons exhibit significantly shorter leading processes, which are crucial for migratory movement.

Similarly, radial migration, the process by which excitatory pyramidal neurons move from the ventricular zone towards the pial surface, is also influenced by GABAB receptor signaling. Research using embryonic rat cortical slices has demonstrated that the GABAB receptor antagonist saclofen (B1680481) can impede this process. Treatment with saclofen results in an accumulation of newly born, bromodeoxyuridine (BrdU)-labeled cells in the intermediate zone, preventing them from migrating into the cortical plate.

These findings suggest a model where different GABA receptor subtypes guide distinct phases of migration. While other GABA receptors may initiate movement out of the germinal zones, GABAB receptors appear to be crucial for signaling neurons to migrate from the intermediate zone into the cortical plate. The disruption of this signaling by antagonists highlights the essential role of endogenous GABAB receptor activation in ensuring neurons reach their correct laminar positions, a prerequisite for proper neural circuit formation. The table below summarizes key findings from studies on the effects of GABAB receptor antagonists on neuronal migration.

Effects of GABAB Receptor Antagonists on Neuronal Migration

AntagonistModel SystemType of Migration AffectedObserved Effect
CGP52432Embryonic mouse cortical slicesTangentialAccumulation of migrating interneurons in the ventricular/sub-ventricular zones.
SaclofenEmbryonic rat cortical slicesRadialAccumulation of postmitotic neurons in the intermediate zone, preventing entry into the cortical plate.

Contributions to Adult Brain Homeostasis and Pathophysiology

In the mature brain, the continuous, low-level (basal) activity of GABAB receptors is essential for maintaining neuronal homeostasis, and its disruption by antagonists can have significant implications for both normal brain function and various pathological conditions. GABAB receptors are key regulators of neuronal excitability and synaptic strength. pnas.org Their blockade can therefore shift the delicate balance between excitation and inhibition.

Selective inactivation of GABAB receptors has been shown to impair firing rate homeostasis in hippocampal networks. pnas.org This suggests that a loss of GABAB receptor signaling can lead to uncompensated, aberrant neuronal activity, a state that is hypothesized to underlie symptoms of several brain disorders, including epilepsy. pnas.org Indeed, mice lacking functional GABAB receptors exhibit spontaneous seizure activity, underscoring the critical role of these receptors in preventing hyperexcitability. pnas.org The application of GABAB receptor antagonists can have complex, sometimes proconvulsant effects, depending on the specific neural circuits involved. nih.govcas.cz

Beyond epilepsy, the modulation of GABAB receptors by antagonists has been investigated for its therapeutic potential in other pathophysiological states. For instance, in the context of cerebral ischemia, pharmacological inhibition of GABAB receptors has been shown to promote hippocampal neurogenesis and facilitate the recovery of cognitive function in adult mice. nih.govnih.gov This suggests that blocking GABAB receptors may help to stimulate repair mechanisms in the brain following injury.

Furthermore, GABAB receptor antagonists have been explored for their potential to enhance cognitive function. patsnap.com Preclinical studies suggest that excessive GABAB receptor activity can contribute to cognitive and memory deficits, and antagonizing these receptors may improve performance in tasks related to learning and memory. patsnap.comresearchgate.net For example, the GABAB receptor antagonist SGS742 has been shown to improve spatial memory in rats. researchgate.net This has led to interest in these compounds as potential treatments for conditions associated with cognitive impairment, such as Alzheimer's disease and other forms of dementia. patsnap.com

Sex-Dependent Effects on Neurodevelopmental Trajectories and Adult Behaviors

Emerging research indicates that the effects of modulating GABAB receptor activity can differ between males and females, pointing to sex-dependent roles in both neurodevelopment and adult behavior. These differences may contribute to the observed sex biases in the prevalence and presentation of various neurological and psychiatric disorders.

A notable example of a sex-dependent effect in adult behavior comes from studies on fear extinction, a form of learning that is crucial for therapies aimed at anxiety and trauma-related disorders. Research using the presynaptic GABAB receptor antagonist CGP 36216 has demonstrated that blocking these receptors enhances fear extinction and reduces fear renewal in male mice, but not in female mice. nih.gov Specifically, post-extinction administration of the antagonist led to enhanced extinction learning and retention in males only. nih.gov This suggests that the neurobiological mechanisms underlying fear extinction may be regulated differently by GABAB receptors in males and females. nih.gov Such findings are particularly relevant given that women are more likely than men to develop anxiety disorders like PTSD. nih.gov

During neurodevelopment, there is also evidence for hormone-independent sex differences in the GABAergic system. Studies on embryonic hypothalamic neurons have revealed that GABA-mediated responses can be sexually dimorphic even before the influence of gonadal hormones. nih.gov While these studies have primarily focused on GABAA receptors, they establish a precedent for innate sex differences in the broader GABA system that could extend to GABAB receptor function and its influence on developmental trajectories. The differential impact of GABAB receptor antagonists on adult behaviors like fear extinction may, therefore, have its roots in these early, sex-specific developmental patterns of the GABAergic system. The table below summarizes the sex-dependent findings related to a GABAB receptor antagonist.

Sex-Dependent Effects of the GABAB Receptor Antagonist CGP 36216 on Fear Extinction

SexEffect on Fear Extinction LearningEffect on Fear Renewal
MaleEnhancedReduced
FemaleNo significant effectNo significant effect

Advanced Methodological Approaches in Gabab Receptor Antagonist Research

In Vitro Experimental Systems

In vitro systems offer a controlled environment to dissect the molecular and cellular mechanisms of GABAB receptor antagonist activity, free from the complexities of a whole-organism physiological context.

Brain Slice Preparations and Cultured Neuronal Systems

Brain slice preparations provide a means to study neuronal circuits in a semi-intact state, preserving local synaptic connections. Intracellular recordings from neurons within these slices, particularly from regions rich in GABAB receptors like the cortex and hippocampus, are a cornerstone of electrophysiological characterization. In such preparations, GABAB receptor antagonists are evaluated for their ability to block the effects of GABAB agonists, such as baclofen (B1667701), on neuronal membrane potential and synaptic transmission. For instance, studies have used rat cortical and dorso-lateral septal nucleus slices to determine the potency of various antagonists by measuring their ability to reverse agonist-induced hyperpolarization or to reduce the late inhibitory postsynaptic potential (i.p.s.p.). nih.gov The antagonist's potency is often quantified by calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Cultured neuronal systems, including primary hippocampal and cortical neurons, offer a more simplified and accessible model for studying the direct effects of antagonists on neuronal function and development. These cultures allow for detailed investigation into the molecular consequences of GABAB receptor blockade. For example, research on cultured rat embryonic hippocampal neurons has been used to study the developmental profile and functional maturation of GABAB receptors, providing a platform to test how antagonists might influence these processes. nih.gov Furthermore, in vitro studies on cultured neural stem cells have demonstrated that treatment with the GABAB receptor antagonist CGP52432 can dose-dependently enhance cell viability and proliferation. nih.gov

Receptor Binding Assays and Functional Cell-Based Screens

Receptor binding assays are fundamental for determining the affinity of an antagonist for the GABAB receptor. These assays typically use brain membrane preparations and a radiolabeled ligand that binds to the receptor. The antagonist's affinity is determined by its ability to displace the radioligand. A commonly used radioligand is [3H]GABA, but more selective, high-affinity radiolabeled antagonists like [3H]CGP54626 have also been developed to directly label the antagonist binding site. nih.gov The data from these competition assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. These IC50 values are crucial for comparing the potencies of different antagonists.

Functional cell-based screens provide a high-throughput method to assess the functional consequences of antagonist binding. These assays are often performed in cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to express human GABAB receptors. One widely used functional assay is the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the GABAB receptor. In the presence of an agonist, the receptor facilitates the binding of [35S]GTPγS to the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding. springernature.com Another common functional screen is the measurement of cyclic AMP (cAMP) levels. Since GABAB receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Antagonists are identified by their ability to prevent the agonist-induced decrease in cAMP levels. springernature.com

AntagonistReceptor Binding Affinity (IC50, nM)Reference
CGP 642131 nih.gov
CGP 718721 nih.gov
CGP 546264 nih.gov
CGP 558455 nih.gov
CGP 5243235 nih.gov
SCH 50911130 nih.gov
CGP 463815000 nih.gov
CGP 3534827,000 nih.gov
CGP 3674238,000 nih.gov
AntagonistPotency in Brain Slices (pA2 value)Brain RegionReference
CGP 55845A8.3Dorso-lateral Septum nih.gov
CGP 524326.7Dorso-lateral Septum nih.gov
CGP 353484.5Dorso-lateral Septum nih.gov
2-OH saclofen (B1680481)4.2Dorso-lateral Septum nih.gov
CGP 367424.0Dorso-lateral Septum nih.gov
CGP 47654A4.9Neocortex karger.com
CGP 46165A4.6Neocortex karger.com

In Vivo Animal Models

In vivo animal models are indispensable for understanding the physiological and behavioral effects of GABAB receptor antagonists in a complex, living system.

Genetically Engineered Models (e.g., GABAB1 Knockout Mice)

Genetically engineered models, particularly knockout mice lacking specific subunits of the GABAB receptor, have been pivotal in validating the receptor as a drug target and in understanding the consequences of its long-term blockade. Mice lacking the GABAB1 subunit (GABAB1-/-) exhibit a complete loss of GABAB receptor function. nih.gov These mice display a distinct phenotype characterized by spontaneous seizures, hyperalgesia, hyperlocomotor activity, and memory impairment. karger.comnih.gov The behavioral and physiological alterations in these mice provide a genetic baseline against which the effects of pharmacological antagonists can be compared. For example, studies using GABAB1-/- mice have been crucial in confirming that the effects of certain antagonists are indeed mediated through the GABAB receptor. nih.gov Furthermore, the phenotype of these knockout mice, such as their antidepressant-like behavior, has provided strong evidence for the potential therapeutic applications of GABAB receptor antagonists in mood disorders. nih.gov

Neurochemical Microdialysis Techniques

Neurochemical microdialysis is a powerful in vivo technique that allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. This technique has been extensively used to investigate how GABAB receptor antagonists modulate the release of various neurotransmitters, including GABA, glutamate (B1630785), dopamine (B1211576), and acetylcholine. By implanting a microdialysis probe into a brain region of interest, researchers can perfuse an antagonist and collect dialysate samples for analysis by methods such as high-performance liquid chromatography (HPLC). For instance, dual-probe microdialysis studies in awake rats have shown that perfusion of the GABAB receptor antagonist CGP35348 into the medial prefrontal cortex can enhance the potassium-evoked release of glutamate in the ventral tegmental area, demonstrating a key regulatory role for cortical GABAB receptors in this pathway. nih.gov Similarly, microdialysis has been used to show that local administration of the antagonist saclofen in the medial prefrontal cortex increases the levels of nitric oxide metabolites. nih.gov

Comprehensive Behavioral Phenotyping Assays

A wide range of behavioral phenotyping assays are employed to assess the in vivo effects of GABAB receptor antagonists on complex behaviors such as cognition, anxiety, and depression.

Cognitive Enhancement: To evaluate the cognition-enhancing effects of GABAB receptor antagonists, researchers utilize various memory and learning paradigms. The Morris water maze is a classic test of spatial learning and memory, where the antagonist's ability to improve an animal's performance in finding a hidden platform is assessed. nih.gov Other tasks include the novel object recognition and novel place recognition tests, which assess different aspects of memory. jneurosci.org Studies in mouse models of Down syndrome have shown that GABAB receptor antagonists can restore memory in these tasks. jneurosci.org

Anxiety Models: The anxiolytic or anxiogenic potential of GABAB receptor antagonists is often evaluated using tests like the elevated plus maze and the light-dark box. These tests are based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, brightly lit spaces. The behavior of animals treated with antagonists in these paradigms helps to elucidate the role of GABAB receptors in anxiety-related behaviors. plos.org

Depression Models: The antidepressant-like effects of GABAB receptor antagonists are frequently investigated using the forced swim test and the tail suspension test. In these models, a reduction in immobility time after administration of an antagonist is interpreted as an antidepressant-like effect. The observation that both pharmacological blockade and genetic knockout of GABAB receptors produce an antidepressant-like phenotype in these tests provides strong support for the development of GABAB receptor antagonists as novel antidepressants. nih.gov

Structural Biology and Computational Modeling

The integration of structural biology and computational modeling has revolutionized the study of G-protein coupled receptors (GPCRs), such as the GABAB receptor. These techniques provide a detailed understanding of the receptor's architecture and the dynamic processes that govern ligand binding and receptor activation, thereby facilitating the rational design of novel therapeutics.

Cryo-Electron Microscopy for Receptor-Ligand Complex Elucidation

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large and complex biomolecules, including GPCRs. This technique has been instrumental in visualizing the architecture of the GABAB receptor and understanding how antagonists stabilize its inactive state.

In a landmark study, the cryo-EM structure of the full-length human heterodimeric GABAB receptor was determined in its inactive state. To achieve this, researchers utilized the potent antagonist CGP54626, a close analog of CGP-52432, to lock the receptor in a single conformation. nih.gov The resulting high-resolution structure revealed the intricate arrangement of the two subunits of the receptor, GABAB1 and GABAB2, and the transmembrane domains. nih.gov

This structural data provides a detailed blueprint of the antagonist binding pocket, showcasing the key amino acid residues that interact with the antagonist molecule. The elucidation of the receptor-antagonist complex at near-atomic resolution offers a precise framework for understanding the mechanism of action of GABAB receptor antagonists. It allows for a detailed analysis of the conformational changes that are inhibited by the antagonist, preventing the receptor from adopting its active state. This structural information is invaluable for the structure-based design of new antagonists with improved potency and selectivity.

Molecular Dynamics Simulations and Quantum Biochemistry

While structural techniques like cryo-EM provide a static snapshot of the receptor-ligand complex, computational methods such as molecular dynamics (MD) simulations and quantum biochemistry offer a dynamic perspective on these interactions.

Molecular Dynamics Simulations: MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. rowan.edu In the context of GABAB receptor research, MD simulations can be employed to:

Predict and analyze the binding of antagonists like CGP-52432 to the receptor. By simulating the dynamic interactions between the ligand and the receptor's binding pocket, researchers can identify key binding poses and estimate the binding affinity.

Investigate the conformational changes in the receptor upon antagonist binding. These simulations can reveal how the antagonist restricts the motion of the receptor, stabilizing its inactive conformation and preventing the downstream signaling cascade.

Explore the role of solvent molecules in the binding process. MD simulations can provide insights into how water molecules mediate the interactions between the antagonist and the receptor.

While specific MD simulation studies focused solely on CGP-52432 are not extensively detailed in the public domain, the principles of this methodology are widely applied to understand GPCR-ligand interactions. rowan.edu For instance, simulations of other GABA receptors have been used to elucidate the molecular interactions of neurotransmitters with the residues in the binding site. nih.gov

Quantum Biochemistry: Quantum biochemistry applies the principles of quantum mechanics to study biological processes at the electronic level. news-medical.net This approach can provide a highly accurate description of the chemical interactions within the receptor's binding site. In the study of GABAB receptor antagonists, quantum biochemistry can be utilized to:

Calculate the precise binding energies between the antagonist and individual amino acid residues. This allows for a detailed understanding of the forces that drive the binding event.

Analyze the electronic properties of the antagonist and the binding pocket. This can reveal crucial information about charge distribution and electrostatic interactions that contribute to the stability of the receptor-ligand complex.

Model chemical reactions that may occur at the active site. While less common for antagonists, this can be relevant for understanding the mechanism of covalent inhibitors or for designing new compounds with specific electronic properties.

The application of quantum biochemistry is a computationally intensive but powerful approach to refine our understanding of receptor-antagonist interactions, moving beyond classical mechanics to a more fundamental quantum description. nih.govpurdue.edu

Future Research Directions and Translational Perspectives for Gabab Receptor Antagonism

Identification of GABAB Receptor Subtypes and Their Functional Specificity

A critical avenue for future research is the detailed characterization of GABAB receptor subtypes and their precise roles in the nervous system. Functional GABAB receptors are understood to be obligate heterodimers, composed of GABAB1 and GABAB2 subunits, which are essential for their activity. nih.govresearchgate.net Molecular diversity, however, arises from alternative splicing of the GABAB1 subunit gene, which produces several variants. nih.govwikipedia.org

The most studied of these are the GABAB1a and GABAB1b isoforms. nih.govnih.govnih.gov These variants differ in their N-terminal extracellular domains; the GABAB1a isoform contains a pair of "sushi domains" that are absent in GABAB1b. researchgate.netguidetopharmacology.org This structural difference leads to distinct localizations and functions within the brain. fsu.edu Research has shown that GABAB1a-containing receptors are often located at glutamatergic terminals, where they act as heteroreceptors to inhibit glutamate (B1630785) release. researchgate.netfsu.edu In contrast, GABAB1b-containing receptors are found more predominantly at postsynaptic sites, mediating slow inhibitory potentials. fsu.edu This differential compartmentalization suggests that subtype-selective antagonists could be developed to target specific neural circuits or functions, such as synaptic plasticity and memory, which have been linked specifically to the GABAB1a isoform. fsu.edu

Further complexity is introduced by the association of the primary receptor heterodimer with auxiliary proteins from the KCTD (potassium channel tetramerization domain) family, such as KCTD8, KCTD12, and KCTD16. nih.govguidetopharmacology.org These proteins bind to the GABAB2 subunit and modulate the receptor's signaling kinetics and pharmacology. nih.govguidetopharmacology.org A deeper understanding of how these auxiliary subunits assemble with different receptor isoforms in various brain regions will be crucial for developing next-generation antagonists with improved specificity and therapeutic profiles.

Table 1: Major GABAB Receptor Splice Variants and Their Characteristics

Isoform Key Structural Feature Predominant Location Primary Function
GABAB1a Contains two N-terminal "sushi domains" Presynaptic glutamatergic terminals Heteroreceptor-mediated inhibition of glutamate release researchgate.netfsu.edu
GABAB1b Lacks "sushi domains" Postsynaptic sites Postsynaptic inhibition via K+ channel activation fsu.edu

Development of Advanced Pharmacological Tools for GABAB Receptor Research

Progress in understanding and targeting GABAB receptors is intrinsically linked to the quality of available pharmacological tools. While first-generation antagonists like CGP 35348 were crucial for initial studies, future research requires more sophisticated probes to dissect the receptor's complex biology. nih.gov

The development of highly potent and selective antagonists, such as CGP 55845 and CGP 52432, has enabled more precise investigations into receptor function. tandfonline.comtocris.com For example, CGP 52432 has been used in studies to demonstrate that inhibiting GABAB receptors can promote hippocampal neurogenesis and improve cognitive recovery after cerebral ischemia. nih.gov

The future lies in creating tools with even greater specificity and temporal control. Key areas of development include:

Subtype-Selective Ligands: Designing antagonists or modulators that can differentiate between GABAB1a and GABAB1b isoforms, or receptors associated with specific KCTD proteins, is a major goal. This would allow researchers to isolate the functions of these specific receptor complexes.

Photoactivatable Ligands: The use of "caged" compounds, such as photoactivatable antagonists, allows for precise spatial and temporal control of receptor blockade. Light can be used to release the active antagonist at a specific time and location in a neural circuit, providing unparalleled precision for studying receptor function in real-time.

Fluorescent Probes: Developing fluorescently labeled ligands that bind with high affinity and specificity to GABAB receptors will enable advanced imaging techniques to visualize receptor trafficking, distribution, and dynamics in living cells and tissues.

Table 2: Examples of Advanced Pharmacological Tools for GABAB Receptor Research

Tool Type Example Compound/Technique Application in Research
Potent Selective Antagonist CGP 55845, CGP 52432 Blocking receptor activity to study functional roles in neurogenesis and neurotransmitter release. tandfonline.comnih.gov
Positive Allosteric Modulator (PAM) GS39783, KK-92A Enhancing GABA signaling to study therapeutic potential with potentially fewer side effects than direct agonists. nih.govfrontiersin.org
Photoaffinity Label CGP 71872 Covalently binding to the receptor upon photoactivation to help identify and characterize the binding site. tandfonline.com
Caged GABA Compounds N/A Providing precise temporal and spatial control over GABA release to study receptor activation dynamics. tocris.com

By pursuing these interconnected research directions—deciphering subtype function, exploring novel modulation, and building better tools—the scientific community can unlock the full therapeutic potential of GABAB receptor antagonism and develop new treatments for a host of challenging neurological and psychiatric disorders.

Q & A

Q. What structural features define functional GABAB receptors, and how do antagonists interact with these complexes?

GABAB receptors function as obligate heterodimers composed of GABAB1 and GABAB2 subunits. The GABAB1 subunit binds ligands (e.g., antagonists), while GABAB2 mediates G-protein coupling and downstream signaling . Antagonists like CGP35348 target the extracellular Venus flytrap domain of GABAB1, disrupting receptor activation . Co-immunoprecipitation studies confirm subunit interaction via C-terminal coiled-coil domains, which are critical for receptor trafficking and function .

Q. What experimental models are used to assess GABAB antagonist efficacy in vivo?

Rodent models are primary for testing behavioral and physiological effects. For example:

  • Absence seizures : Antagonists like CGP35348 suppress spike-wave discharges in genetic absence epilepsy rats (GAERS) .
  • Depression : Forced swim tests (FST) and tail suspension tests (TST) in mice show reduced immobility (antidepressant-like effects) with antagonists (e.g., CGP36742) .
  • Toxicokinetics : GHB overdose models evaluate antagonists (e.g., SGS742) for respiratory depression reversal .

Q. How do GABAB antagonists differ pharmacologically from GABAA-targeting compounds?

GABAB antagonists (e.g., CGP55845) selectively block Gi/Go-coupled receptors, modulating adenylate cyclase and K+ channels, unlike GABAA ligands that target ligand-gated Cl− channels. Specificity is confirmed via insensitivity to bicuculline (GABAA antagonist) and baclofen (GABAB agonist) .

Advanced Research Questions

Q. How can researchers resolve contradictions in GABAB antagonist effects across different experimental paradigms?

Example: Antagonists show antidepressant-like effects in rodents but upregulate GABAB receptor expression in prolonged use . To address this:

  • Use knockout models (e.g., GABAB1−/− mice) to isolate receptor-mediated behaviors .
  • Combine radioligand binding assays (e.g., [³H]CGP54626) with behavioral tests to correlate receptor density changes with functional outcomes .

Q. What methodological considerations are critical for studying brain-penetrant GABAB antagonists?

  • Blood-brain barrier (BBB) permeability : Use LC-MS/MS to quantify brain-to-plasma ratios (e.g., CGP36742 achieves 2:1 ratio) .
  • Functional validation : Pair systemic administration with intracerebral microdialysis to measure extracellular GABA levels or electrophysiology (e.g., K+ current inhibition in hippocampal slices) .

Q. How do heteromeric receptor configurations influence antagonist selectivity and signaling?

Splice variants (e.g., GABAB1a vs. 1b) and auxiliary subunits (e.g., KCTD16) alter antagonist binding kinetics. Techniques:

  • Xenopus oocyte electrophysiology to compare inward-rectifying K+ (GIRK) currents in GABAB1a/2 vs. 1b/2 co-expressing systems .
  • Biolayer interferometry to quantify antagonist affinity shifts in heterodimer vs. monomeric receptors .

Q. Why do some GABAB antagonists paradoxically enhance receptor expression, and how is this managed experimentally?

Chronic antagonist exposure (e.g., SCH 50911) upregulates GABAB receptors via compensatory feedback. Mitigation strategies:

  • Pulse dosing regimens to avoid adaptive changes .
  • Receptor internalization assays (e.g., pH-sensitive GFP tags) to track trafficking dynamics .

Data Contradiction Analysis

Q. Why do GHB-induced absence seizures show partial GABAB receptor dependence despite GHB being a weak agonist?

GHB’s pro-epileptic effects are fully blocked by CGP35348, but its cerebellar cGMP reduction is only partially GABAB-mediated, suggesting additional GHB-specific receptor involvement . Experimental resolution:

  • Use dual-receptor knockout models (GABAB1−/− + GHB receptor−/−) .
  • Calcium imaging in astrocytes to dissect GABAB vs. non-GABAB pathways (e.g., CGP55845 abolishes GABA-induced Ca²⁺ transients) .

Key Methodological Tables

Antagonist Target IC50/EC50 Key Application Reference
CGP35348GABAB132 μMAbsence seizure suppression
SGS742GABAB1/2 heterodimer12 nMGHB overdose reversal
CGP55845GABAB115 nMAstrocyte Ca²ⁿ signaling inhibition
SCH 50911GABAB140 nMDepression models (FST/TST)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GABAB receptor antagonist 2
Reactant of Route 2
Reactant of Route 2
GABAB receptor antagonist 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.